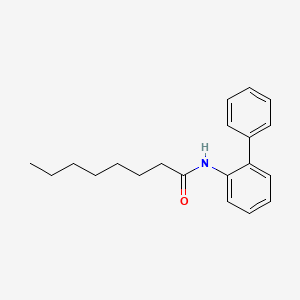

Octanoic acid biphenyl-2-ylamide

Description

Octanoic acid (C₈H₁₆O₂), also known as caprylic acid, is a medium-chain saturated fatty acid (MCFA) with a molecular weight of 144.21 g/mol. It is naturally found in coconut oil, palm kernel oil, and human milk . Its chemical structure consists of an eight-carbon alkyl chain terminating in a carboxylic acid group, represented by the SMILES string CCCCCCCC(O)=O . Key physicochemical properties include a boiling point of 237°C, a melting point of 15–17°C, and a density of 0.91 g/mL at 25°C .

Octanoic acid is widely utilized in:

- Dietary supplements: As a component of medium-chain triglyceride (MCT) ketogenic diets for weight management and neuroprotective applications .

- Antimicrobial agents: Demonstrates inhibitory effects against pathogens like Campylobacter jejuni .

- Industrial processes: Used in antibody purification and chemical synthesis .

Recent clinical studies highlight its dual role: while it enhances mitochondrial function and muscle strength in care-dependent individuals , prolonged consumption may impair bone mineralization .

Properties

Molecular Formula |

C20H25NO |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

N-(2-phenylphenyl)octanamide |

InChI |

InChI=1S/C20H25NO/c1-2-3-4-5-9-16-20(22)21-19-15-11-10-14-18(19)17-12-7-6-8-13-17/h6-8,10-15H,2-5,9,16H2,1H3,(H,21,22) |

InChI Key |

CLTPDJWVYAJEKC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)NC1=CC=CC=C1C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Chain length vs. bioactivity: Longer-chain MCFAs (e.g., lauric acid, C12) exhibit stronger antimicrobial effects at lower concentrations. For C. jejuni, inhibitory concentrations decrease as chain length increases (hexanoic > octanoic > decanoic > lauric) .

Clinical and Preclinical Findings

Bone Health Impact (Mouse Model)

Implication: Octanoic acid disrupts bone remodeling, making it unsuitable for long-term ketogenic diets in osteoporotic patients. Decanoic acid is a safer alternative .

Mitochondrial and Muscle Function

- Octanoic acid: High-dose supplementation (6 g/day) improved grip strength and fatigue resistance in elderly patients, likely via enhanced β-oxidation and acetyl-CoA production .

- Decanoic acid: Shows similar mitochondrial benefits but requires further clinical validation .

Antimicrobial Efficacy

| Compound | Inhibitory Concentration (ppm) for C. jejuni ATCC 33560 | Strain-Specific Variation | Reference |

|---|---|---|---|

| Octanoic acid | 150–200 ppm | Moderate susceptibility | |

| Lauric acid | 50–100 ppm | Low susceptibility |

Note: Strain-dependent differences exist; C. jejuni ATCC 33560 is more susceptible to octanoic acid than other strains .

Critical Considerations

- Dose-dependent effects: While octanoic acid benefits muscle function at high doses, its bone toxicity necessitates careful dosing .

- Comparative safety: Decanoic acid emerges as a preferable MCT component for long-term use due to its neutral bone effects .

- Industrial relevance: Lauric acid’s superior antimicrobial activity makes it more cost-effective for industrial applications compared to octanoic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.